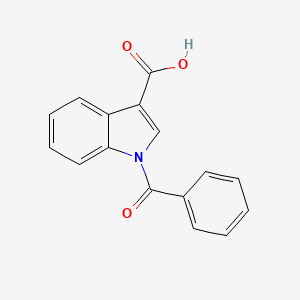

1-Benzoylindole-3-carboxylic acid

Description

1-Benzoylindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula |

C16H11NO3 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

1-benzoylindole-3-carboxylic acid |

InChI |

InChI=1S/C16H11NO3/c18-15(11-6-2-1-3-7-11)17-10-13(16(19)20)12-8-4-5-9-14(12)17/h1-10H,(H,19,20) |

InChI Key |

JNRCZRNPCUJENI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Benzoylindole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . Another approach involves the use of isatins and dimethyl sulfoxide (DMSO) in a one-pot cascade reaction, which includes a one-carbon translocation and ring closure to form the indole-3-carboxylic acid . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Benzoylindole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

1-Benzoylindole-3-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1-Benzoylindole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit protein kinases and topoisomerases, which are crucial for cell

Biological Activity

1-Benzoylindole-3-carboxylic acid (BICA) is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of BICA, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the benzoyl and carboxylic acid functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that BICA exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study showed that BICA inhibited cell proliferation in human breast cancer (MCF-7) cells, with an IC50 value of 15 µM after 48 hours of treatment. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| HeLa (Cervical) | 20 | Induction of apoptosis |

| A549 (Lung) | 25 | Cell cycle arrest |

Anti-inflammatory Effects

BICA has also been reported to possess anti-inflammatory properties. In a murine model of inflammation induced by lipopolysaccharide (LPS), BICA significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The compound was administered at doses ranging from 5 to 20 mg/kg body weight, showing dose-dependent effects.

Antimicrobial Activity

The antimicrobial potential of BICA has been evaluated against various bacterial strains. A study found that it exhibited bacteriostatic activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

The biological activities of BICA can be attributed to several mechanisms:

- Interaction with Enzymes : BICA inhibits key enzymes involved in cancer cell metabolism.

- Signal Transduction Pathways : It modulates various signaling pathways, including those related to apoptosis and inflammation.

- Receptor Binding : BICA has been shown to bind selectively to certain receptors, influencing cellular responses.

Case Studies

- Cancer Therapy : A clinical trial investigated the efficacy of BICA in combination with conventional chemotherapeutics in patients with metastatic breast cancer. Preliminary results indicated improved outcomes compared to standard treatment alone.

- Inflammatory Diseases : Another study focused on the use of BICA in treating rheumatoid arthritis. Patients receiving BICA demonstrated reduced joint swelling and pain compared to the placebo group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.